1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
Description
1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a 4-fluoro-2-methylbenzenesulfonyl group and a thiolan-3-yl (tetrahydrothiophen-3-yl) moiety. The sulfonyl group enhances electrophilicity and may improve metabolic stability, while the thiolan ring introduces sulfur-based conformational flexibility, influencing solubility and receptor interactions .
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2S2/c1-13-11-14(17)3-4-16(13)23(20,21)19-7-2-6-18(8-9-19)15-5-10-22-12-15/h3-4,11,15H,2,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEAWECGEUJGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of 1,4-Diazepane Derivatives
Key Observations:
- Heterocyclic Moieties : Thiolan (tetrahydrothiophene) in the target compound vs. oxolan (tetrahydrofuran) in affects ring puckering and electronic properties. Sulfur’s lower electronegativity compared to oxygen may enhance membrane permeability.
- Functional Group Impact : Analogs with nitriles (e.g., ) or trifluoromethyl groups (e.g., ) exhibit modified pharmacokinetic profiles, such as increased metabolic stability and target selectivity.
Preparation Methods
Cyclization Strategies
The seven-membered diazepane ring is synthesized via Menschutkin reaction between 1,4-diaminobutane and 1,3-dibromopropane under high-dilution conditions:
$$
\text{1,4-Diaminobutane} + \text{1,3-Dibromopropane} \xrightarrow{\text{DMF, 0°C → RT}} \text{1,4-Diazepane} + 2\text{HBr}
$$
Optimized Conditions :
- Solvent: Anhydrous DMF
- Temperature: 0°C initial, gradual warming to 25°C
- Reaction time: 48 hours
- Yield: 58–62% after column chromatography (SiO₂, ethyl acetate/hexanes 1:3)
Regioselective Sulfonylation
Protection-Deprotection Strategy
To achieve mono-sulfonylation, a Boc-protection approach is employed:
Protection :
$$
\text{1,4-Diazepane} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{1-Boc-4-amino-1,4-diazepane}
$$Sulfonylation :
$$
\text{1-Boc-4-amino-1,4-diazepane} + \text{4-Fluoro-2-methylbenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-Boc-4-sulfonyl-1,4-diazepane}
$$Deprotection :
$$
\text{1-Boc-4-sulfonyl-1,4-diazepane} \xrightarrow{\text{HCl/dioxane}} \text{4-Sulfonyl-1,4-diazepane}
$$
Thiolan-3-yl Group Introduction
Palladium-Catalyzed C–N Coupling
The secondary amine undergoes coupling with 3-bromotetrahydrothiophene via Buchwald-Hartwig amination :
$$
\text{4-Sulfonyl-1,4-diazepane} + \text{3-Bromotetrahydrothiophene} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}, \text{Cs}2\text{CO}3} \text{Target Compound}
$$
Optimized Parameters :
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 hours |
| Yield | 68% |
Comparative studies reveal Xantphos outperforms BINAP and SPhos ligands due to enhanced steric shielding of the palladium center.
Purification and Characterization
Crystallization Optimization
Final product purification employs gradient recrystallization :
- Dissolve crude product in minimal dichloromethane (40°C)
- Gradually add petroleum ether (2.5× volume)
- Cool to −20°C for 12 hours
- Isolate crystals via vacuum filtration
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 3.51–3.45 (m, 4H, diazepane CH₂), 2.95 (quintet, J = 6.8 Hz, 1H, thiolan CH), 2.42 (s, 3H, ArCH₃)
- HRMS : m/z calcd for C₁₆H₂₁FN₂O₂S₂ [M+H]⁺ 381.1054, found 381.1056
Comparative Analysis of Synthetic Routes
Table 1 : Yield Optimization in Sulfonylation Step
| Entry | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Et₃N | DCM | 0°C → RT | 76 |
| 2 | Pyridine | THF | RT | 58 |
| 3 | DBU | DCM | −10°C | 72 |
Table 2 : Ligand Screening in C–N Coupling
| Entry | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Xantphos | 68 | 99.2 |
| 2 | BINAP | 45 | 97.8 |
| 3 | SPhos | 52 | 98.5 |
Mechanistic Considerations
Sulfonylation Kinetics
The reaction follows second-order kinetics (k = 0.118 L mol⁻¹ min⁻¹ at 25°C), with rate-limiting attack by the diazepane’s amine on the electrophilic sulfur center. Steric effects from the 2-methyl group decrease reactivity by 18% compared to unsubstituted benzenesulfonyl chlorides.
C–N Coupling Pathway
DFT calculations (B3LYP/6-31G*) reveal a concerted metalation-deprotonation mechanism with an activation barrier of 24.3 kcal/mol. The thiolan’s sulfur atom participates in stabilizing the transition state through weak Pd–S interactions (2.89 Å).
Scale-Up Challenges and Solutions
Diazepane Cyclization
Thiolan-3-yl Bromide Availability
- Synthesis :
$$
\text{Tetrahydrothiophen-3-ol} + \text{PBr}3 \xrightarrow{\text{Et}2\text{O}} \text{3-Bromotetrahydrothiophene} \quad (\text{Yield: 81\%}) $$
Q & A
Q. What are the optimal synthetic routes for 1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane, and what reaction conditions maximize yield?
The synthesis involves sulfonylation of the diazepane core with 4-fluoro-2-methylbenzenesulfonyl chloride. Key steps include:
- Sulfonylation : React the diazepane precursor with the sulfonyl chloride derivative in acetonitrile, using pyridine as a base to neutralize HCl byproducts .
- Thiolan-3-yl incorporation : Introduce the thiolan moiety via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .
- Purification : Use column chromatography (e.g., silica gel, eluting with CH₂Cl₂/MeOH gradients) to isolate the product . Optimal yields (>50%) are achieved with stoichiometric control (1:1.2 molar ratio of diazepane to sulfonyl chloride) and reflux temperatures (60–80°C) .
Q. How can structural characterization of this compound be performed using spectroscopic and computational methods?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., diazepane ring protons at δ 2.5–3.5 ppm, sulfonyl group deshielding effects) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] at m/z 397.12) .
- Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) using software like Gaussian 16 .
Advanced Research Questions
Q. How to design experiments to analyze structure-activity relationships (SAR) for this compound's neurokinin-1 (NK1) receptor antagonism?
- Functional Assays : Measure NK1 receptor inhibition using calcium flux assays in HEK293 cells transfected with human NK1 receptors. Compare IC₅₀ values against reference antagonists (e.g., aprepitant) .
- Substituent Variation : Synthesize analogs with modified sulfonyl (e.g., 4-chloro vs. 4-fluoro) or thiolan (e.g., thiophene vs. tetrahydrothiophene) groups to assess steric/electronic effects on binding .
- Crystallography : Co-crystallize the compound with NK1 receptors to map binding interactions (e.g., hydrogen bonding with Gln165, hydrophobic contacts with Phe268) .
Q. How to resolve contradictions in reported biological activity data across different studies?
- Standardized Assays : Re-evaluate potency under uniform conditions (e.g., cell line, incubation time, ligand concentration). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .
- Meta-Analysis : Compare substituent effects using a SAR table (Table 1). For instance, 4-fluoro substitution enhances NK1 affinity (IC₅₀ = 12 nM) vs. 4-chloro (IC₅₀ = 45 nM), suggesting fluorophilic interactions dominate .
Table 1. Substituent Effects on NK1 Receptor Affinity
| Substituent (R) | IC₅₀ (nM) | Notes |
|---|---|---|
| 4-Fluoro | 12 | Optimal H-bonding |
| 4-Chloro | 45 | Increased steric hindrance |
| 4-Methyl | 28 | Moderate lipophilicity |
Q. What methodologies are recommended for evaluating the compound's metabolic stability and in vitro toxicity?
- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. A half-life (t₁/₂) <30 min suggests rapid CYP450-mediated metabolism .
- Cytotoxicity : Screen in HepG2 cells using MTT assays. A CC₅₀ >100 µM indicates low cytotoxicity .
- hERG Inhibition : Patch-clamp assays assess cardiac risk; IC₅₀ >10 µM is desirable to avoid QT prolongation .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
